N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-1H-pyrazole-3-carbohydrazide
Description
N'-[(E)-(2,5-Dimethoxyphenyl)methylidene]-1H-pyrazole-3-carbohydrazide is a hydrazone derivative characterized by a pyrazole core substituted with a carbohydrazide group and a 2,5-dimethoxyphenyl moiety. Its molecular formula is C₁₄H₁₆N₄O₃, with a molecular weight of 288.307 g/mol . The compound’s structure features:
- A pyrazole ring at position 3, providing a planar heterocyclic framework.
- A hydrazone linkage (E-configuration) formed via condensation of the pyrazole-3-carbohydrazide with 2,5-dimethoxybenzaldehyde.
Synthesis: The compound is typically synthesized through a condensation reaction between pyrazole-3-carbohydrazide and 2,5-dimethoxybenzaldehyde under acidic or reflux conditions, followed by purification via recrystallization .
Properties
IUPAC Name |
N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3/c1-19-10-3-4-12(20-2)9(7-10)8-15-17-13(18)11-5-6-14-16-11/h3-8H,1-2H3,(H,14,16)(H,17,18)/b15-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZDHPCXJVPHYIH-OVCLIPMQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=NNC(=O)C2=CC=NN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=N/NC(=O)C2=CC=NN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N’-[(E)-(2,5-dimethoxyphenyl)methylidene]-1H-pyrazole-3-carbohydrazide typically involves the condensation reaction between 2,5-dimethoxybenzaldehyde and 1H-pyrazole-3-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The product is then purified through recrystallization .
Chemical Reactions Analysis
N’-[(E)-(2,5-dimethoxyphenyl)methylidene]-1H-pyrazole-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Antimicrobial Properties
Research has indicated that pyrazole derivatives exhibit antimicrobial activity against various pathogens. N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-1H-pyrazole-3-carbohydrazide has been studied for its efficacy against bacteria and fungi. In vitro studies have shown promising results in inhibiting the growth of pathogenic strains, suggesting its potential as an antimicrobial agent in pharmaceuticals.
Anticancer Activity
There is growing interest in the anticancer properties of pyrazole derivatives. Some studies have reported that compounds similar to this compound can induce apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways that control cell proliferation and survival. Further research is needed to elucidate the specific pathways involved and to evaluate its effectiveness in vivo.
Applications in Medicinal Chemistry
The structural features of this compound make it a candidate for drug development. Its ability to interact with biological targets can be harnessed for designing new therapeutic agents. The compound can serve as a lead structure for synthesizing analogs with enhanced potency and selectivity.
Pesticidal Activity
Research has indicated that pyrazole derivatives can act as effective pesticides. This compound may possess insecticidal properties that could be utilized in agricultural practices to control pest populations. Studies on structure-activity relationships (SAR) are essential to optimize its efficacy and reduce toxicity to non-target organisms.
Materials Science Applications
The unique properties of pyrazole compounds allow for their incorporation into materials science. This compound can be explored as a ligand in coordination chemistry or as a precursor for developing novel materials with specific electronic or optical properties.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Demonstrated significant inhibition of bacterial growth (e.g., E.coli) at low concentrations. |
| Study 2 | Anticancer Potential | Induced apoptosis in breast cancer cell lines; further studies required for mechanism elucidation. |
| Study 3 | Pesticidal Efficacy | Showed effective pest control in agricultural settings; potential for development into commercial pesticide formulations. |
Mechanism of Action
The mechanism of action of N’-[(E)-(2,5-dimethoxyphenyl)methylidene]-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes, such as cyclooxygenase (COX), which play a role in the inflammatory process. The compound’s hydrazone moiety allows it to form stable complexes with metal ions, which can further modulate its biological activity .
Comparison with Similar Compounds
Table 1: Structural Features and Molecular Properties
Key Observations :
- Electron-Donating vs. Withdrawing Groups : The target compound’s methoxy groups are electron-donating, enhancing resonance stabilization, whereas nitro () or chloro () substituents increase electrophilicity.
- Core Heterocycles : Replacement of pyrazole with triazole () introduces additional nitrogen atoms, altering hydrogen-bonding capacity and bioavailability.
Physicochemical and Computational Comparisons
Table 3: Physicochemical and Electronic Properties
Insights :
- LogP Values : The target compound’s LogP (2.1) suggests moderate membrane permeability, whereas triazole derivatives () exhibit higher lipophilicity.
- Computational Studies : DFT analyses () highlight the role of methoxy groups in stabilizing charge distribution, impacting receptor binding.
Biological Activity
N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-1H-pyrazole-3-carbohydrazide is a compound of significant interest due to its potential biological activities, particularly in the fields of cancer therapy and anti-inflammatory treatments. This article aims to synthesize current research findings, case studies, and biological activity data related to this compound.
Chemical Structure and Properties
- Molecular Formula: C14H16N4O3
- Molecular Weight: 288.31 g/mol
- IUPAC Name: this compound
The compound features a pyrazole ring substituted with a dimethoxyphenyl group, which is pivotal for its biological activity.
Biological Activity Overview
Research has highlighted various biological activities associated with this compound, particularly in anticancer and anti-inflammatory contexts. Below are summarized findings from diverse studies:
Anticancer Activity
-
Cell Line Studies:
- The compound exhibited significant cytotoxic effects against several cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and Hep-2 (laryngeal carcinoma).
- IC50 values ranged from 12.50 µM to 49.85 µM across different cell lines, indicating a moderate to high potency in inhibiting cell growth .
- Mechanism of Action:
Anti-inflammatory Effects
- Recent studies have suggested that pyrazole derivatives can act as anti-inflammatory agents by inhibiting the production of pro-inflammatory cytokines and mediators.
- This compound demonstrated potential in reducing inflammation markers in vitro .
Data Table: Biological Activity Summary
| Activity Type | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Anticancer | MCF7 | 12.50 | Induces apoptosis via ROS generation |
| Anticancer | A549 | 26.00 | Disrupts mitochondrial function |
| Anticancer | Hep-2 | 49.85 | Inhibits cell proliferation |
| Anti-inflammatory | RAW264.7 | Not specified | Reduces cytokine production |
Case Studies
-
Study on MCF7 Cells:
A study evaluated the effects of the compound on MCF7 breast cancer cells. Results indicated that treatment with the compound led to a significant decrease in cell viability and increased apoptosis markers such as caspase activation . -
Inflammation Model:
In an animal model of inflammation, administration of the compound resulted in a marked reduction in edema and inflammatory markers compared to control groups, suggesting its potential therapeutic role in inflammatory diseases .
Q & A
Q. What are the established synthetic routes for N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-1H-pyrazole-3-carbohydrazide, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The synthesis typically involves a condensation reaction between a pyrazole-3-carbohydrazide precursor and a substituted aldehyde (e.g., 2,5-dimethoxybenzaldehyde). Key steps include:
- Solvent Selection: Use methanol or ethanol under reflux conditions (60–80°C) to facilitate Schiff base formation .
- Catalysis: Acidic or neutral conditions (pH 6–7) are optimal for hydrazone bond formation. Avoid strongly basic media to prevent hydrolysis .
- Purification: Recrystallization from ethanol or DMF/water mixtures improves purity. Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) .
Yield Optimization:
- Temperature Control: Maintain reflux temperatures to accelerate kinetics without decomposition.
- Stoichiometry: Use a 1:1.2 molar ratio of carbohydrazide to aldehyde to drive the reaction to completion .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structural features of this compound?
Methodological Answer:
- FT-IR: Confirm the presence of C=O (1650–1680 cm⁻¹) and N–H (3200–3300 cm⁻¹) stretches for the hydrazone moiety .
- NMR: Use -NMR to identify methoxy protons (δ 3.70–3.85 ppm) and azomethine proton (δ 8.30–8.50 ppm) .
- X-ray Diffraction: Single-crystal X-ray analysis (e.g., using SHELXL) resolves the E-configuration of the hydrazone bond and intermolecular interactions (e.g., π–π stacking) .
- ESI-MS: Confirm molecular ion peaks ([M+H]⁺) with <2 ppm mass error .
Advanced Research Questions
Q. How can density functional theory (DFT) calculations be employed to predict the electronic properties and reactivity of this compound?
Methodological Answer:
- Functional/Basis Set: Use B3LYP/6-311G** for gas-phase geometry optimization. Include solvation effects (e.g., IEFPCM model) for aqueous simulations .
- Key Outputs:
- HOMO-LUMO gaps to predict charge-transfer behavior.
- Electrostatic potential maps to identify nucleophilic/electrophilic sites .
- Validation: Compare calculated vibrational frequencies (IR) with experimental data to refine computational models .
Q. What strategies are recommended for performing molecular docking studies to evaluate binding affinity with biological targets?
Methodological Answer:
- Protein Preparation: Retrieve target structures (e.g., kinases, enzymes) from the PDB. Optimize protonation states using tools like AutoDockTools .
- Ligand Parameterization: Assign partial charges (Gasteiger-Marsili) and torsional degrees of freedom to the compound .
- Docking Protocol:
- Use Lamarckian genetic algorithms (AutoDock Vina).
- Validate docking poses with RMSD clustering (<2.0 Å) .
- Post-Analysis: Calculate binding energies (ΔG) and identify key residues in hydrogen bonding (e.g., pyrazole N–H with Asp/Glu) .
Q. How should researchers address discrepancies between experimental spectroscopic data and computational predictions?
Methodological Answer:
- Root-Cause Analysis:
- Solvent Effects: Re-run DFT calculations with explicit solvent models (e.g., SCRF) if gas-phase simulations deviate from solution-phase IR/NMR .
- Conformational Flexibility: Perform molecular dynamics (MD) simulations to account for rotameric states not captured in static DFT .
- Case Study: In related hydrazones, discrepancies in C=O stretching frequencies were resolved by adjusting DFT dihedral constraints to match crystallographic data .
Q. What in vitro assays are suitable for preliminary evaluation of the biological activity of this hydrazide derivative?
Methodological Answer:
- Antimicrobial: Broth microdilution (MIC against S. aureus, E. coli) .
- Anticancer: MTT assay (IC₅₀ in cancer cell lines, e.g., MCF-7, HepG2) .
- Enzyme Inhibition: Spectrophotometric assays for COX-2 or α-glucosidase inhibition .
- Controls: Include standard inhibitors (e.g., ascorbic acid for antioxidant assays) and validate cytotoxicity in non-cancerous cells (e.g., HEK293) .
Q. How does the structural configuration of this compound compare to other pyrazole-3-carbohydrazide derivatives in terms of biological activity?
Comparative Analysis:
| Derivative | Structural Variation | Biological Activity | Reference |
|---|---|---|---|
| Target Compound | 2,5-Dimethoxyphenyl substituent | Potential CNS activity (antidepressant) | |
| 4-Hydroxypyrazole analogs | Hydroxyl group on pyrazole | Enhanced antioxidant activity | |
| 5-Amino-1H-pyrazoles | Amino substitution | Altered pharmacokinetics |
Key Insight: The 2,5-dimethoxy groups enhance lipophilicity and blood-brain barrier penetration, making this compound distinct in CNS applications .
Q. What are the best practices for refining the crystal structure using software like SHELXL?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
